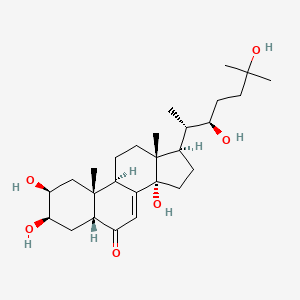
Ecdysone
Overview
Description
Ecdysone is a steroidal prohormone of the major insect molting hormone 20-hydroxythis compound. It is secreted from the prothoracic glands of insects and plays a crucial role in their molting and metamorphosis processes . These compounds are widespread in the plant and animal kingdoms and are known for their significant biological activities .
Mechanism of Action
Target of Action
Ecdysone primarily targets the ecdysteroid receptors (EcRs) . These receptors are crucial for the development and vital activity of insects and crustaceans . The binding of this compound to these receptors provides larvae or nymphs with a signal to enter a premature and lethal molting cycle .
Mode of Action
This compound interacts with its targets by binding to the ecdysteroid receptors, mimicking the action of the molting hormone 20-hydroxythis compound . This binding triggers a series of changes, including the induction of gene expression coding for proteins that the larva requires . It also causes chromosome puffs (sites of high expression) to form in polytene chromosomes .
Biochemical Pathways
This compound regulates protein biosynthesis by interacting with the insulin signaling pathway in both complete and incomplete metamorphosis insects . This interaction determines the proteolysis during molting and the muscle tissue growth and formation starting from the imaginal discs .
Pharmacokinetics
Ecdysteroids are known to exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects .
Result of Action
The binding of this compound to its receptors results in a series of molecular and cellular effects. It induces the expression of genes coding for proteins that the larva requires, leading to the formation of chromosome puffs in polytene chromosomes . This process triggers developmental transitions in insects, such as molting and metamorphosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the adaptogenic action of ecdysteroids manifested in insects on contact with toxic agents ranging from methanol to chemical insecticides is associated with the reaction of a set of genes including those encoding this compound receptor components .
Biochemical Analysis
Biochemical Properties
Ecdysone functions as a hormone that triggers molting and metamorphosis in arthropods. It interacts with specific enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the this compound receptor, a nuclear receptor that binds to this compound and mediates its effects on gene expression. The this compound receptor forms a heterodimer with the retinoid X receptor homolog ultraspiracle, and this complex binds to specific DNA sequences to regulate the transcription of target genes . Additionally, this compound interacts with enzymes involved in its biosynthesis and metabolism, such as cytochrome P450 enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In insects, it regulates cell proliferation, differentiation, and apoptosis during development. This compound influences cell signaling pathways, including the activation of the this compound receptor, which leads to changes in gene expression . It also affects cellular metabolism by promoting glycolysis and glycogen catabolism . In plants, this compound can have cytotoxic and antioxidant effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the this compound receptor, which then translocates to the nucleus and binds to specific DNA sequences to regulate gene expression . This binding leads to the activation or repression of various genes involved in development and metabolism. This compound also interacts with other nuclear receptors, such as E75A, which can compete with the this compound receptor for binding sites on DNA . This competition can modulate the effects of this compound on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its effects can be influenced by factors such as degradation and the presence of other hormones . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolism . The temporal expression of this compound receptors can also vary during different developmental stages .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote normal development and metabolism, while at high doses, it can have toxic effects . Studies have shown that this compound can regulate blood sugar levels and increase glycogen content in the heart and liver of laboratory rats . Excessive doses can lead to adverse effects, such as impaired development and metabolic imbalances .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its own biosynthesis and metabolism. It is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes . This compound promotes glycolysis and glycogen catabolism, which accelerates carbohydrate utilization . It also stimulates fatty acid synthesis and leads to lipid accumulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The this compound receptor, which binds to this compound, is found in the nuclei of insect cells . This compound can also interact with other proteins that facilitate its transport and localization within cells . The distribution of this compound can vary depending on the developmental stage and tissue type .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on gene expression and cellular function. The this compound receptor is primarily localized in the nucleus, where it binds to DNA and regulates transcription . In the absence of this compound, the receptor can be found in the cytoplasm . The subcellular localization of this compound and its receptor can be influenced by factors such as post-translational modifications and interactions with other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecdysone can be synthesized through various chemical transformations. The synthesis often involves the modification of naturally occurring sterols. For instance, the synthesis of 20-hydroxythis compound, a prominent ecdysteroid, involves the hydroxylation of this compound at the 20th position .
Industrial Production Methods: Industrial production of this compound primarily relies on its extraction from natural sources. Plants such as Cyanotis arachnoidea and Rhaponticum carthamoides are rich sources of this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ecdysone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of its analogs and derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, which exhibit different biological activities .
Scientific Research Applications
Ecdysone has a wide range of scientific research applications:
Chemistry: this compound and its derivatives are used as starting materials for the synthesis of complex steroidal compounds.
Biology: this compound is extensively studied for its role in insect development and metamorphosis.
Medicine: this compound exhibits various pharmacological activities, including anti-inflammatory and anabolic effects, making it a potential candidate for drug development.
Industry: this compound is used in agriculture as an insect growth regulator to control pest populations
Comparison with Similar Compounds
Ecdysone is structurally similar to other steroidal compounds such as androgens and bile acids. unlike androgens, this compound does not exhibit androgenic or estrogenic effects, making it a safer alternative for various applications . Similar compounds include:
20-Hydroxythis compound: A highly active ecdysteroid involved in insect molting.
Ponasterone A: Another ecdysteroid with similar biological activities.
Makisterone A: A less common ecdysteroid found in certain insect species.
This compound’s unique properties, such as its non-toxic nature and wide range of biological activities, make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,23-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEZCKBFRMILAV-JMZLNJERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3604-87-3 | |
| Record name | α-Ecdysone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ecdysone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2β,3β,5β,22R)-2,3,14,22,25-pentahydroxycholest-7-en-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECDYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH692X7B7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


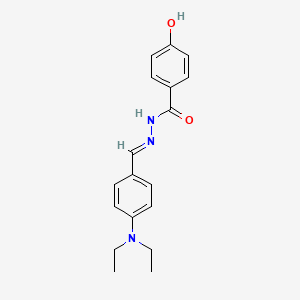
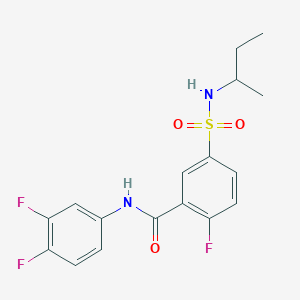
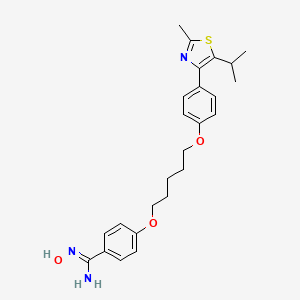
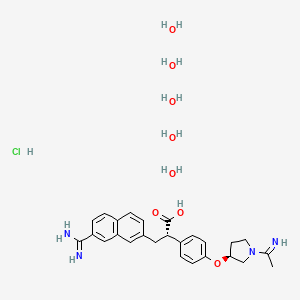
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)
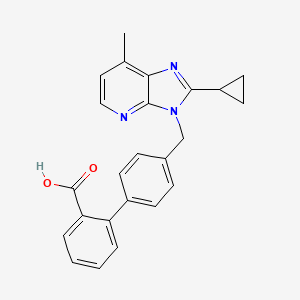
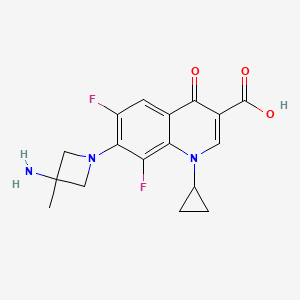
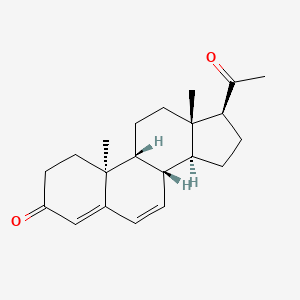
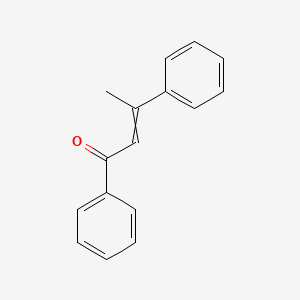
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
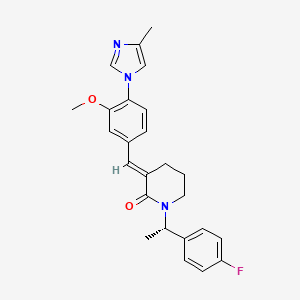
![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)
![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)
